4-Methylphthalic anhydride

Beschreibung

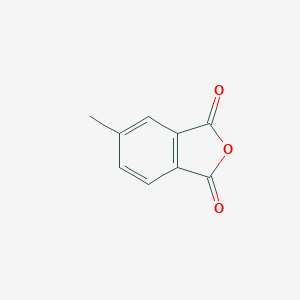

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBWJMCXHTKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027805 | |

| Record name | 4-Methylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to tan chips; [Acros Organics MSDS] | |

| Record name | 4-Methylphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19438-61-0, 1938-61-0 | |

| Record name | 4-Methylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001938610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019438610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2740FPCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphthalic anhydride (B1165640) (4-MPA), with the CAS Number 19438-61-0 , is an aromatic dicarboxylic anhydride.[1] It serves as a pivotal intermediate in the synthesis of a variety of organic compounds, ranging from polymers to agrochemicals.[2][3][4] Its structure, featuring a reactive anhydride group and a methyl-substituted benzene (B151609) ring, makes it a versatile building block in organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental details relevant to a research and development setting.

Chemical and Physical Properties

4-Methylphthalic anhydride is a white to off-white or yellowish crystalline solid at room temperature.[5] It is sensitive to moisture and should be stored accordingly.[3] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 19438-61-0 | [1][2] |

| Molecular Formula | C₉H₆O₃ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| Appearance | White to yellow-orange crystalline powder or flakes | [5] |

| Melting Point | 88 - 93 °C | [6] |

| Boiling Point | 295 °C (at 760 mmHg) | [2] |

| 140-142 °C (at 12 mmHg) | ||

| Density | ~1.26 g/cm³ (estimate) | [2] |

| Vapor Pressure | 0.00157 mmHg at 25°C | [2] |

| Solubility | Insoluble in water. Soluble in chloroform, acetone, ethanol, and toluene. | [1] |

| InChI Key | ZOXBWJMCXHTKNU-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Characterization of this compound is routinely performed using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum prominently displays strong carbonyl stretching bands characteristic of an acid anhydride, typically around 1850 cm⁻¹ and 1770 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons (in the 7-8 ppm region) and a singlet for the methyl group protons (around 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, aromatic carbons, and the methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 162.14).[7]

Detailed spectroscopic data can be accessed through public databases such as the NIST WebBook and PubChem.[7][8]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving a Diels-Alder reaction followed by an aromatization/dehydrogenation step.

Logical Workflow for Synthesis

References

- 1. scielo.br [scielo.br]

- 2. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 3. US4560772A - Preparation of substituted phthalic anhydrides - Google Patents [patents.google.com]

- 4. SU1373320A3 - Method of producing this compound - Google Patents [patents.google.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. US4990176A - 4-methyltetrahydrophthalimide herbicides - Google Patents [patents.google.com]

4-Methylphthalic anhydride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methylphthalic anhydride (B1165640), a significant chemical intermediate. It covers its chemical identity, physical and chemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development.

Chemical Structure and IUPAC Name

4-Methylphthalic anhydride is an aromatic organic compound and a derivative of phthalic anhydride.[1] Its structure consists of a benzene (B151609) ring fused to a five-membered anhydride ring, with a methyl group substituent on the benzene ring.

The IUPAC name for this compound is 5-methyl-2-benzofuran-1,3-dione .[2][3]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₃ | [2][3][4] |

| Molecular Weight | 162.14 g/mol | [2][4] |

| IUPAC Name | 5-methyl-2-benzofuran-1,3-dione | [2][3] |

| CAS Number | 19438-61-0 | [1][2][3] |

| Appearance | White to yellow-orange crystalline powder or flakes | [1][3] |

| Melting Point | 88-93 °C | [3][5][6] |

| Boiling Point | 295 °C (lit.) | [6][7] |

| Solubility | Insoluble in water | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through a multi-step process. A common method involves the Diels-Alder reaction of isoprene (B109036) with maleic anhydride, followed by a dehydrogenation step.

Experimental Protocol: Synthesis via Diels-Alder Reaction and Dehydrogenation

This protocol is based on methods described in the patent literature for the preparation of substituted phthalic anhydrides.[8][9][10]

Step 1: Formation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride

-

Reaction Setup: In a suitable reaction vessel, maleic anhydride is reacted with isoprene.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure the completion of the Diels-Alder cycloaddition.

-

Work-up: Excess isoprene is removed from the reaction mixture, yielding molten 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.[8]

Step 2: Dehydrogenation to this compound

Two common methods for the dehydrogenation of the intermediate are described below:

Method A: Dehydrogenation with Bromine [8][10]

-

Reaction Setup: The molten 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is reacted with bromine in the presence of a catalytic amount of an acid acceptor, such as dimethylformamide (DMF) or pyridine.[8][10]

-

Reaction Conditions: The reaction temperature is carefully controlled and gradually increased to facilitate the reaction and the removal of hydrogen bromide.[8]

-

Isolation: The resulting crude this compound is then purified by distillation.[8]

Method B: Dehydrogenation with Sulfur [9]

-

Reaction Setup: 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is reacted with sulfur in the presence of a catalyst system, typically comprising zinc oxide and 2-mercaptobenzothiazole.[9]

-

Reaction Conditions: This reaction is carried out at elevated temperatures, generally in the range of 190°C to 220°C.[9]

-

By-product Conversion: A thio derivative by-product may form, which can be further reacted with water in the presence of a base to yield additional this compound.[9]

Caption: Synthetic pathway for this compound.

Reactivity and Applications

This compound is a versatile chemical intermediate due to the reactivity of its anhydride group. It readily undergoes reactions with nucleophiles such as alcohols, amines, and water.[1] This reactivity makes it a valuable building block in various chemical syntheses.

Key Applications:

-

Polymer Synthesis: It is utilized in the production of polyesters and epoxy resins, where it can act as a crosslinking agent.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of a range of other chemicals, including herbicides and dyes.[1][6]

-

Pharmaceutical Synthesis: this compound is also employed as an intermediate in the preparation of pharmaceutical compounds.[1]

Safety Information

This compound is classified as an irritant.[2] It can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical to minimize exposure.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H6O3 | CID 88069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 96% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | 19438-61-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. SU1373320A3 - Method of producing this compound - Google Patents [patents.google.com]

- 9. US4560772A - Preparation of substituted phthalic anhydrides - Google Patents [patents.google.com]

- 10. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

Navigating the Dissolution Landscape: A Technical Guide to 4-Methylphthalic Anhydride Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-methylphthalic anhydride (B1165640) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, polymer chemistry, and pharmaceutical drug development, where it serves as a key intermediate and building block. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their practical applications.

Core Principles of Solubility

The dissolution of a solid solute, such as 4-methylphthalic anhydride, in a liquid solvent is a complex process governed by the principle of "like dissolves like." This adage refers to the compatibility of intermolecular forces between the solute and solvent molecules. As a moderately polar molecule, this compound's solubility is expected to be greater in polar organic solvents compared to nonpolar ones. Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility.

Quantitative Solubility Data

Direct, publicly available quantitative solubility data for this compound is notably scarce in the scientific literature. However, data for the closely related and structurally similar compound, phthalic anhydride, can serve as a useful proxy for estimating its solubility behavior. The primary structural difference is the presence of a methyl group on the benzene (B151609) ring in this compound, which may slightly alter its polarity and crystal lattice energy, thereby influencing its solubility. The following table summarizes the solubility of phthalic anhydride in a range of common organic solvents. This data should be considered as an approximation for this compound and experimental verification is highly recommended.

| Solvent | Chemical Class | Polarity | Solubility ( g/100 mL) | Temperature (°C) |

| Acetone | Ketone | Polar Aprotic | Readily Soluble | Not Specified |

| Ethanol | Alcohol | Polar Protic | Soluble | Not Specified |

| Ethyl Acetate | Ester | Polar Aprotic | Soluble | Not Specified |

| Dichloromethane | Halogenated | Polar Aprotic | Soluble | Not Specified |

| Chloroform | Halogenated | Polar Aprotic | Soluble | Not Specified |

| 1,4-Dioxane | Ether | Polar Aprotic | Soluble | Not Specified |

| Benzene | Aromatic Hydrocarbon | Nonpolar | Slightly Soluble | Not Specified |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Slightly Soluble | Not Specified |

| n-Hexane | Alkane | Nonpolar | Sparingly Soluble | Not Specified |

| Cyclohexane | Cycloalkane | Nonpolar | Sparingly Soluble | Not Specified |

| Water | Protic | Highly Polar | Insoluble[1][2] | Room Temperature |

Note: The terms "Readily Soluble," "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative descriptors. Quantitative values for phthalic anhydride can be found in specialized chemical engineering literature. The solubility of this compound is anticipated to follow similar trends.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following experimental protocol outlines a standard method for its determination.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered sample with the same solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical instrument (e.g., HPLC-UV).

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental and Application Workflow

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a simplified signaling pathway for its application in chemical synthesis.

Caption: Experimental Workflow for Solubility Determination.

Caption: Application in Synthesis Decision Pathway.

References

Synthesis of 4-Methylphthalic Anhydride from 4-Methylphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphthalic anhydride (B1165640) is a valuable intermediate in organic synthesis, finding applications in the preparation of polymers, resins, and pharmaceuticals. Its synthesis from 4-methylphthalic acid involves an intramolecular dehydration reaction to form the cyclic anhydride. This conversion is typically achieved through thermal methods or by using a dehydrating agent, with acetic anhydride being a common and effective choice.

Reaction Principle

The core of the synthesis is the removal of one molecule of water from the two carboxylic acid functional groups of 4-methylphthalic acid. This intramolecular cyclization is facilitated by heat or a dehydrating agent, leading to the formation of a stable five-membered anhydride ring.

Reaction Scheme:

Figure 1: General reaction scheme for the dehydration of 4-methylphthalic acid using acetic anhydride.

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of 4-methylphthalic anhydride from 4-methylphthalic acid is not prominently available, the following procedure is a well-established method for the analogous conversion of phthalic acid to phthalic anhydride and can be adapted for this purpose.

Dehydration using Acetic Anhydride

This method is widely used for the laboratory-scale synthesis of cyclic anhydrides from their corresponding dicarboxylic acids.

Materials:

-

4-Methylphthalic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Crystallizing dish

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

Place 10 grams of 4-methylphthalic acid into a 100 mL round-bottom flask.

-

Add 20 mL of acetic anhydride to the flask. This provides a significant excess of the dehydrating agent.

-

Fit the flask with a reflux condenser.

-

Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of acetic anhydride (approximately 140 °C).

-

Continue the reflux for 2 hours to ensure the reaction goes to completion.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a crystallizing dish.

-

Allow the solution to stand, preferably in a fume hood, to allow for the crystallization of the this compound. Cooling the dish in an ice bath can facilitate this process.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold, dry diethyl ether to remove any residual acetic acid and acetic anhydride.

-

Dry the purified this compound in a desiccator over a suitable drying agent.

Thermal Dehydration

This method relies on heating the dicarboxylic acid above its melting point to drive off water.

Materials:

-

4-Methylphthalic acid

-

Beaker or flask suitable for heating

-

Heating source (e.g., oil bath or sand bath)

-

Sublimation apparatus (optional, for purification)

Procedure:

-

Place 10 grams of 4-methylphthalic acid in a beaker or flask.

-

Heat the acid to a temperature above its melting point (the melting point of 4-methylphthalic acid is approximately 195-197 °C). A temperature of 200-210 °C is likely sufficient.

-

Maintain this temperature until the evolution of water vapor ceases. The formation of the anhydride can be visually monitored as the melt may become clearer.

-

Allow the molten product to cool and solidify.

-

The crude this compound can be purified by sublimation or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of phthalic anhydrides from their corresponding acids, which can be considered as a reference for the synthesis of this compound.

| Parameter | Dehydration with Acetic Anhydride | Thermal Dehydration |

| Reactant Ratio | 1:2 to 1:5 (Acid:Anhydride) | N/A |

| Reaction Temperature | ~140 °C (Reflux) | >180 °C |

| Reaction Time | 1-3 hours | 1-2 hours |

| Typical Yield | > 90% | > 95% |

| Purity (crude) | Good | Fair to Good |

Purification

The purity of the synthesized this compound is crucial for its subsequent applications. Two common methods for purification are sublimation and recrystallization.

Sublimation

Sublimation is a highly effective method for purifying volatile solids like phthalic anhydrides.

Procedure:

-

Place the crude this compound in the bottom of a sublimation apparatus.

-

Assemble the apparatus with a cold finger.

-

Apply a vacuum to the system.

-

Gently heat the bottom of the apparatus. The this compound will sublime and deposit as pure crystals on the cold finger.

-

Once the sublimation is complete, carefully remove the purified crystals from the cold finger.

Recrystallization

Recrystallization is another effective purification technique. The choice of solvent is critical.

Suitable Solvents:

A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, suitable solvents could include:

-

Toluene

-

Xylene

-

A mixed solvent system such as ethanol-water or acetone-hexane.

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals thoroughly.

Visualizations

Experimental Workflow: Dehydration with Acetic Anhydride

Caption: Workflow for the synthesis of this compound via acetic anhydride dehydration.

Purification Logic Diagram

Caption: Decision logic for the purification of this compound.

An In-depth Technical Guide to the Synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (B1165640), a valuable intermediate in organic synthesis. The core of this synthesis is the Diels-Alder reaction, a powerful and atom-economical method for the formation of cyclic compounds. This document details the reaction mechanism, experimental protocols under various conditions, and key analytical data for the product.

Reaction Mechanism and Stereochemistry

The synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is achieved through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. In this reaction, a conjugated diene (isoprene) reacts with a dienophile (maleic anhydride) to form a cyclohexene (B86901) derivative. The reaction is thermally allowed and proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single transition state.

A key feature of the Diels-Alder reaction is its stereospecificity. The dienophile, maleic anhydride, is a cis-alkene, and this stereochemistry is retained in the product, resulting in the cis-isomer of the anhydride. The reaction between isoprene (B109036) and maleeic anhydride yields 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.

Caption: Diels-Alder reaction of isoprene and maleic anhydride.

Experimental Protocols

The synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride can be performed under various conditions, including solvent-free and with the use of solvents. Below are detailed protocols for different methodologies.

Solvent-Free Synthesis

This method is advantageous due to its atom economy and reduced environmental impact.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, melt maleic anhydride by heating.

-

Once the maleic anhydride is molten, slowly add isoprene subsurface to the melt. A slight molar excess of isoprene is often used to ensure complete consumption of the maleic anhydride.

-

The reaction is exothermic; control the temperature with intermittent cooling to maintain it between 55°C and 100°C during the addition of isoprene.

-

After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 60 minutes to ensure the reaction goes to completion.

-

Remove any excess isoprene by vacuum stripping (e.g., at 100 mm Hg and 90°C for 20 minutes).

-

The resulting product is a faintly yellow, molten 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, which solidifies upon cooling. The reported melting point is in the range of 58-63°C.[1]

Synthesis in a Hydrocarbon Solvent (Benzene)

This protocol is adapted from a similar high-yield synthesis of a related compound.

Procedure:

-

In a 2-liter three-necked round-bottomed flask fitted with an efficient stirrer, a gas inlet tube, a thermometer, and a reflux condenser, place 500 mL of dry benzene (B151609) and 196 g (2 moles) of maleic anhydride. This setup should be in a well-ventilated hood.

-

Begin stirring and heat the flask with a hot water bath. Introduce isoprene gas at a rapid rate.

-

Once the solution temperature reaches 50°C, remove the hot water bath. The exothermic nature of the reaction will cause the temperature to rise to 70-75°C.

-

Continue the addition of isoprene for 2-2.5 hours, after which the reaction should be complete.

-

Pour the solution into a beaker and cool to 0-5°C overnight to crystallize the product.

-

Collect the crystals by filtration on a Büchner funnel and wash with petroleum ether.

-

A second crop of crystals can be obtained by adding more petroleum ether to the filtrate.

-

Combine the crops and dry in an oven at 70-80°C to a constant weight. While this specific procedure is for butadiene, a similar approach with liquid isoprene (added slowly) can be adapted, with expected high yields.

Quantitative Data

The reaction conditions significantly influence the yield and purity of the final product. The following tables summarize key quantitative data.

| Parameter | Solvent-Free | Benzene | Ethyl Acetate |

| Temperature | 55-120°C[1] | 50-75°C | 140°C |

| Reaction Time | ~1.5-2 hours | 2-2.5 hours | 40 minutes (in a coil reactor) |

| Reactant Ratio | Slight molar excess of isoprene[1] | Equimolar or slight excess of diene | 1:1.1 (anhydride:diene) |

| Reported Yield | Not specified, but implied to be high | 93-97% (for analogous reaction) | Not specified |

Product Characterization

The synthesized 4-methyl-1,2,3,6-tetrahydrophthalic anhydride can be characterized using various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Appearance | Faintly yellow solid |

| Melting Point | 58-63°C[1] |

Spectroscopic Data

| Technique | Key Peaks / Signals |

| ¹H NMR | Data for the closely related cis-1,2,3,6-tetrahydrophthalic anhydride shows peaks around 5.95 ppm (olefinic protons) and 3.52 ppm (protons adjacent to the anhydride). Similar shifts are expected for the 4-methyl derivative, with an additional signal for the methyl group. |

| ¹³C NMR | Expected signals for the anhydride carbonyls (~170-175 ppm), olefinic carbons (~120-140 ppm), and aliphatic carbons. |

| IR Spectroscopy | Characteristic strong anhydride C=O stretching bands are expected around 1850 cm⁻¹ and 1780 cm⁻¹. A C=C stretching band for the cyclohexene ring is also anticipated. |

Experimental Workflow

The general workflow for the synthesis and purification of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is outlined below.

Caption: General experimental workflow for the synthesis.

Conclusion

The Diels-Alder reaction between isoprene and maleic anhydride is a robust and efficient method for the synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. This technical guide has provided detailed experimental protocols for both solvent-free and solvent-based approaches, along with key quantitative and spectroscopic data to aid researchers in the successful synthesis and characterization of this important chemical intermediate. The choice of methodology will depend on factors such as scale, desired purity, and environmental considerations.

References

An In-depth Technical Guide to the Dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (B1165640) to produce 4-methylphthalic anhydride. This process, a key step in the synthesis of various valuable chemical intermediates, involves the aromatization of the cyclohexene (B86901) ring system. This document details the prevalent experimental protocols, presents quantitative data for comparative analysis, and elucidates the underlying reaction pathways.

Introduction

This compound is a significant compound in the chemical industry, serving as a precursor for the synthesis of polymers, dyes, and pharmaceuticals.[1] Its production often begins with the Diels-Alder reaction of isoprene (B109036) and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. The subsequent dehydrogenation, or aromatization, of this intermediate is a critical transformation. This guide explores the primary methods to achieve this, including dehydrogenation with sulfur, bromine, and catalytic approaches.

Synthesis of the Starting Material

The precursor, 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, is synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction between isoprene (the diene) and maleic anhydride (the dienophile). This reaction is typically carried out by heating the neat reactants or in a suitable solvent.

Experimental Protocol: Diels-Alder Reaction

A general procedure for the synthesis of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride involves the slow addition of isoprene to molten maleic anhydride under an inert atmosphere, such as nitrogen. While equimolar amounts are stoichiometrically required, a slight excess of the more volatile diene, isoprene, is often used to ensure complete consumption of the maleic anhydride.[1] The reaction is exothermic and the temperature is typically controlled.

Dehydrogenation Methodologies

Several methods have been developed for the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. The choice of method often depends on factors such as desired yield, cost, and environmental considerations.

Dehydrogenation using Sulfur

This method offers high yields and utilizes elemental sulfur as the dehydrogenating agent at elevated temperatures. The reaction is facilitated by a catalyst system.

A process for preparing this compound involves reacting 4-methyl-1,2,3,6-tetrahydrophthalic anhydride with sulfur in the presence of a catalyst mixture of zinc oxide and 2-mercaptobenzothiazole. The reaction is conducted at temperatures ranging from approximately 190°C to 220°C. This process is claimed to produce yields of this compound between 59% and 87%.[2]

Dehydrogenation using Bromine

Bromination followed by dehydrobromination is another effective route to aromatization. The efficiency of this method is highly dependent on the reaction conditions, particularly the presence of an acid acceptor.

Dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride can be achieved using bromine. When carried out in acetic acid, the yield of this compound is low, around 16%.[2] However, the yield can be significantly improved by conducting the reaction in the presence of a catalytic amount of an acid acceptor, such as pyridine (B92270) or dimethylformamide (DMF).[1]

A detailed procedure involves melting 4-methyl-1,2,3,6-tetrahydrophthalic anhydride and adding a catalytic amount of pyridine. Bromine is then added dropwise to the molten anhydride while maintaining the temperature between 105°C and 120°C. After the addition is complete, the temperature is gradually raised to 180°C to drive the elimination of hydrogen bromide. The crude this compound is then purified by distillation. This method has been reported to yield the final product in the range of 76-80%.

Catalytic Dehydrogenation

Catalytic methods offer an alternative approach, often involving heterogeneous catalysts and operation in the vapor phase.

The aromatization of tetrahydrophthalic anhydrides can be achieved by passing the vaporized starting material over an activated carbon catalyst in the presence of air at elevated temperatures, typically in the range of 200-400°C. The airflow aids in the transport of the reactant and the removal of hydrogen from the catalyst surface, where it reacts with oxygen to form water.[3] Another reported method involves boiling the tetrahydrophthalic anhydride derivative in nitrobenzene.[3][4]

Data Presentation

The following tables summarize the quantitative data for the different dehydrogenation methods described.

| Dehydrogenation Method | Reagents/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Sulfur | Sulfur, Zinc Oxide, 2-Mercaptobenzothiazole | 190 - 220 | 59 - 87 | [2] |

| Bromine | Bromine in Acetic Acid | Not Specified | 16 | [2] |

| Bromine with Acid Acceptor | Bromine, Pyridine or DMF | 105 - 180 | 76 - 80 | |

| Catalytic | Activated Carbon, Air | 200 - 400 | Not Specified | [3] |

| Catalytic | Nitrobenzene | Boiling | Not Specified | [3][4] |

Reaction Pathways and Mechanisms

The dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride to this compound involves the removal of two molecules of hydrogen. The mechanism varies depending on the reagents used.

Dehydrogenation with Sulfur

The reaction with sulfur at high temperatures is a complex process likely involving radical intermediates. The sulfur abstracts hydrogen atoms from the tetrahydrophthalic anhydride, leading to the formation of hydrogen sulfide (B99878) and the aromatic phthalic anhydride.

Caption: Proposed pathway for sulfur-mediated dehydrogenation.

Dehydrogenation with Bromine

This reaction proceeds through an electrophilic addition of bromine to the double bond, followed by a base-promoted elimination of two molecules of hydrogen bromide. The acid acceptor (e.g., pyridine) facilitates the elimination steps.

Caption: Bromination-dehydrobromination pathway.

Experimental Workflow

The general workflow for the synthesis and dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is outlined below.

References

- 1. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 2. This compound | C9H6O3 | CID 88069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Process for the preparation of halogen-substituted phthalic anhydride - Patent 0338215 [data.epo.org]

Spectroscopic Analysis of 4-Methylphthalic Anhydride: A Technical Guide

An in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-methylphthalic anhydride (B1165640), providing researchers, scientists, and drug development professionals with a comprehensive reference for the structural elucidation of this compound.

This technical guide presents a detailed analysis of the spectral data of 4-methylphthalic anhydride (C₉H₆O₃), a key intermediate in the synthesis of various organic compounds. The following sections provide quantitative spectral data in tabular format, detailed experimental protocols for data acquisition, and logical diagrams illustrating the relationships between spectroscopic techniques and structural information.

Spectroscopic Data Summary

The spectral data for this compound, acquired through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, are summarized below. These data points are crucial for the verification and characterization of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 | d | 1H | Aromatic H |

| 7.91 | s | 1H | Aromatic H |

| 7.82 | d | 1H | Aromatic H |

| 2.54 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C=O |

| 163.9 | C=O |

| 148.1 | Aromatic C |

| 136.2 | Aromatic C-H |

| 132.5 | Aromatic C |

| 125.4 | Aromatic C-H |

| 124.9 | Aromatic C |

| 122.8 | Aromatic C-H |

| 22.1 | -CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Peaks of this compound [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 - 1800 | Strong | C=O stretch (symmetric) |

| ~1790 - 1740 | Strong | C=O stretch (asymmetric) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1260 | Strong | C-O-C stretch |

| ~900 | Medium | Aromatic C-H bend |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Ionization) of this compound [1][4]

| m/z | Relative Intensity | Assignment |

| 162 | Moderate | [M]⁺ (Molecular Ion) |

| 118 | High | [M - CO₂]⁺ |

| 90 | High | [M - CO₂ - CO]⁺ |

| 89 | High | [M - CO₂ - CO - H]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound, a solid, can be obtained using either solid-state NMR (ssNMR) or by dissolving the sample in a suitable deuterated solvent.

Solid-State NMR (ssNMR) Protocol:

-

Sample Preparation: The solid sample of this compound is finely powdered and packed into a zirconia rotor.

-

Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

-

Data Acquisition:

-

For ¹³C NMR, a cross-polarization magic-angle spinning (CP/MAS) experiment is typically performed to enhance the signal of the low-abundance ¹³C nuclei.

-

High-power proton decoupling is applied during the acquisition of the ¹³C signal to remove C-H dipolar coupling and improve resolution.

-

The MAS speed is set to an appropriate rate (e.g., 5-15 kHz) to average out anisotropic interactions and narrow the spectral lines.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to a suitable external standard, such as adamantane.

Solution-State NMR Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Data Acquisition: Standard one-dimensional pulse programs are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

Data Processing: The data is processed similarly to the solid-state NMR data to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using the Potassium Bromide (KBr) pellet method.[2][4]

KBr Pellet Method Protocol:

-

Sample Preparation:

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

The mixture is then transferred to a pellet die.

-

-

Pellet Formation: The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent pellet.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is first recorded.

-

The sample pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile and thermally stable organic compounds like this compound.

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of information in the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methylphthalic anhydride (B1165640). It includes a summary of quantitative spectral data, a comprehensive experimental protocol for spectrum acquisition, and a visual representation of the molecular structure with proton assignments to aid in structural elucidation and characterization.

Data Presentation: 1H NMR Spectral Data of 4-Methylphthalic Anhydride

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The data presented here is a compilation from available spectral information. The aromatic region, in particular, shows a complex splitting pattern due to the coupling between adjacent protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-7 | ~7.96 | d | 1H |

| H-5 | ~7.91 | d | 1H |

| H-6 | ~7.82 | s | 1H |

| -CH₃ | 2.54 | s | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency used. The assignments for the aromatic protons are based on typical substituent effects in substituted benzene (B151609) rings.

Experimental Protocol: Acquisition of 1H NMR Spectrum

This section outlines a standard procedure for obtaining a high-resolution 1H NMR spectrum of a solid organic compound like this compound.

2.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte's signals.

-

Homogenization: Securely cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution. Ensure the solution is clear and free of any particulate matter.

-

Reference Standard: Typically, the deuterated solvent contains a small amount of Tetramethylsilane (TMS) which serves as an internal standard for calibrating the chemical shift scale to 0.00 ppm.

2.2. Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 MHz or 500 MHz):

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Adjust automatically by the instrument.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

2.3. Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay - FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (upright).

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.

-

Peak Picking: The precise chemical shift of each peak is identified.

Visualization of Proton Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the proton signals observed in the 1H NMR spectrum.

Caption: Molecular structure of this compound with 1H NMR proton assignments.

An In-depth Technical Guide to the 13C NMR Analysis of 4-Methylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Methylphthalic anhydride (B1165640), a compound of interest in various chemical and pharmaceutical applications. This document details the predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents visualizations of the molecular structure and analytical workflow.

Predicted 13C NMR Spectral Data

In the absence of readily available experimental spectra in public databases, the following 13C NMR chemical shifts for 4-Methylphthalic anhydride in a standard solvent like CDCl3 have been predicted using computational methods. These predictions are based on established algorithms and provide a reliable estimate for spectral interpretation.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 163.9 |

| C=O (Carbonyl) | 163.7 |

| C-quat (Aromatic) | 151.3 |

| C-quat (Aromatic) | 133.0 |

| C-quat (Aromatic) | 126.9 |

| CH (Aromatic) | 137.9 |

| CH (Aromatic) | 125.1 |

| CH (Aromatic) | 123.9 |

| CH3 (Methyl) | 22.0 |

Note: These values are predicted and may vary slightly from experimental results.

Experimental Protocol for 13C NMR Analysis

The following is a detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). Other deuterated solvents such as acetone-d6 (B32918) or dimethyl sulfoxide-d6 can also be used depending on solubility and experimental requirements.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Tune and match the 13C channel of the probe to the correct frequency.

3. Data Acquisition:

-

Set the spectrometer to acquire a proton-decoupled 13C NMR spectrum.

-

Key acquisition parameters to be set include:

-

Pulse Angle: A 30-45 degree pulse is typically used to allow for a shorter relaxation delay.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

-

Number of Scans (ns): This will depend on the sample concentration. For a dilute sample, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum. If using CDCl3, the solvent peak can be set to 77.16 ppm. Alternatively, an internal standard such as tetramethylsilane (B1202638) (TMS) can be used and set to 0.0 ppm.

-

Integrate the peaks if quantitative analysis is required.

Visualizations

To aid in the understanding of the molecular structure and the analytical process, the following diagrams have been generated using the DOT language.

An In-Depth Technical Guide to the FTIR Spectrum of 4-Methylphthalic Anhydride: Carbonyl Stretching Region

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Methylphthalic anhydride (B1165640), with a specific focus on the characteristic carbonyl (C=O) stretching vibrations. This document offers quantitative spectral data, comprehensive experimental protocols for sample analysis, and a conceptual illustration of the molecular factors influencing these vibrations.

Carbonyl Stretching Frequencies of 4-Methylphthalic Anhydride

The infrared spectrum of this compound is distinguished by the presence of two distinct absorption bands in the carbonyl stretching region. This phenomenon arises from the symmetric and asymmetric stretching modes of the two carbonyl groups within the anhydride functional group. In cyclic anhydrides such as this compound, the lower-wavenumber band, corresponding to the asymmetric stretch, is typically more intense.

The following table summarizes the quantitative data for the gas-phase carbonyl stretching frequencies of this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Symmetric C=O Stretch | ~1865 |

| Asymmetric C=O Stretch | ~1795 |

Note: These values are derived from gas-phase spectral data and may vary slightly in the solid state (e.g., KBr pellet or thin film) due to intermolecular interactions.

Factors Influencing Carbonyl Stretching Frequencies

The precise wavenumbers of the carbonyl stretching vibrations in substituted phthalic anhydrides are influenced by a combination of electronic and structural factors. Understanding these relationships is crucial for accurate spectral interpretation.

GC-MS Analysis of 4-Methylphthalic Anhydride and its Isomers: A Technical Guide

An in-depth technical guide or whitepaper on the core.

This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-methylphthalic anhydride (B1165640) and its isomers, designed for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

4-Methylphthalic anhydride (C9H6O3, Molar Mass: 162.14 g/mol ) and its isomers, such as 3-methylphthalic anhydride, are important chemical intermediates used in the synthesis of polymers, resins, and pharmaceuticals.[1] As positional isomers, they possess the same molecular weight and formula but differ in the substitution pattern on the aromatic ring, leading to distinct physical and chemical properties. The accurate separation and identification of these isomers are critical for quality control, reaction monitoring, and environmental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique ideal for this purpose. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, allowing for the effective resolution and characterization of methylphthalic anhydride isomers within complex mixtures.[2][3]

Principles of GC-MS

The GC-MS analysis process involves two main stages:

-

Gas Chromatography (GC): A sample mixture is vaporized and injected into the GC system. An inert carrier gas (typically helium or nitrogen) transports the sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile carrier gas and the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in different retention times (RT).

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In the source, molecules are typically ionized by a high-energy beam of electrons (Electron Ionization, EI), causing them to form a positively charged molecular ion (M•+) and a series of smaller, charged fragment ions.[4] These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that serves as a unique chemical "fingerprint" for the compound.[5]

Experimental Protocols

The following section details a representative protocol for the GC-MS analysis of methylphthalic anhydride isomers. Optimization may be required depending on the specific instrumentation and sample matrix.

3.1 Sample Preparation

For direct analysis, sample preparation is often straightforward:

-

Dissolution: Accurately weigh a small amount of the sample (e.g., 1-10 mg).

-

Solvation: Dissolve the sample in a high-purity volatile solvent such as acetone, ethyl acetate, or dichloromethane (B109758) (DCM) to a final concentration of approximately 100-1000 µg/mL.[6]

-

Filtration: If the sample contains particulate matter, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC system.

-

Internal Standard: For precise quantification, a known amount of a suitable internal standard, such as a deuterated analog (e.g., Phthalic Anhydride-d4), can be added to the sample before analysis.[7]

Note on Derivatization: While direct injection is suitable for the anhydrides, if their corresponding acids (methylphthalic acids) are also present, they can lose water in the hot GC injector and convert to the anhydride, leading to inaccurate quantification.[8] In such cases, a derivatization step (e.g., methylation with diazomethane (B1218177) or esterification with BF3·MeOH) is necessary to convert the acids into stable esters before analysis.[6][8]

3.2 GC-MS Instrumentation and Parameters

The following parameters are typical for the analysis of phthalic anhydride derivatives and can be adapted for methylphthalic anhydride isomers.[9]

| Parameter | Value/Setting |

| Gas Chromatograph | Agilent 6890 GC (or equivalent) |

| Column | DB-35ms, HP-5ms, or Rtx-VMS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[6][9][10] |

| Carrier Gas | Helium, constant flow rate of 1.0 - 2.0 mL/min[9] |

| Injector Temperature | 250 °C[9] |

| Injection Mode | Splitless (1 µL injection volume)[9] |

| Oven Program | Initial Temp: 60 °C, hold for 1 minRamp: 15 °C/min to 250 °CFinal Hold: Hold at 250 °C for 5-8 min[6] |

| Mass Spectrometer | Agilent 5975 Inert XL MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C[9] |

| Quadrupole Temp. | 150 °C[9] |

| Mass Scan Range | m/z 40-400[9] |

Data Presentation and Interpretation

4.1 Chromatographic Separation

Under the specified GC conditions, this compound and its isomers will elute at distinct retention times, enabling their separation and individual quantification. Positional isomers often have slightly different boiling points and polarities, which influences their interaction with the GC column's stationary phase.

Table 1: Representative Chromatographic Data for Methylphthalic Anhydride Isomers

| Compound | Molecular Formula | Molecular Weight | Expected Retention Time (min) |

|---|---|---|---|

| 3-Methylphthalic Anhydride | C9H6O3 | 162.14 | t₁ (e.g., ~12.5) |

| This compound | C9H6O3 | 162.14 | t₂ (e.g., ~12.8) |

Note: Absolute retention times are instrument-dependent and are provided for illustrative purposes. The key outcome is the reproducible separation between isomers.

4.2 Mass Spectra and Fragmentation

The primary method of identification is the mass spectrum. While isomers have the same molecular ion, their fragmentation patterns can differ in the relative abundance of key ions, reflecting the stability of the fragments formed.

The molecular ion (M•+) for both 3- and this compound will appear at m/z 162 .[11] Key fragmentation pathways for phthalic anhydrides involve the loss of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO2).

Table 2: Key Mass Spectral Data (m/z) for this compound

| m/z Value | Relative Intensity (%) | Proposed Fragment Ion | Interpretation |

|---|---|---|---|

| 162 | ~55 | [C9H6O3]•+ | Molecular Ion (M•+) |

| 118 | ~100 | [C8H6O]•+ | [M - CO2]•+ (Loss of Carbon Dioxide) |

| 90 | ~40 | [C7H6]•+ | [M - CO2 - CO]•+ (Further loss of Carbon Monoxide) |

| 89 | ~50 | [C7H5]+ | Loss of a hydrogen atom from the m/z 90 fragment |

| 63 | ~30 | [C5H3]+ | Aromatic ring fragmentation |

Data derived from the NIST Mass Spectrometry Data Center.[11]

The mass spectrum of 3-methylphthalic anhydride is expected to be very similar, also showing a molecular ion at m/z 162 and major fragments at m/z 118 and 90. However, subtle differences in the relative intensities of these and other minor fragments can be used to distinguish it from the 4-methyl isomer, especially when comparing against a known reference standard.

Visualization of Workflow

The logical flow of the GC-MS analysis can be visualized as follows. This diagram outlines the key stages from sample handling to final data output, adhering to the specified design constraints.

Caption: Logical workflow for the GC-MS analysis of isomers.

References

- 1. This compound | C9H6O3 | CID 88069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation and identification of the phthalic anhydride derivatives of Liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uni-saarland.de [uni-saarland.de]

- 5. whitman.edu [whitman.edu]

- 6. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of phthalic anhydride from nighttime oxidation of various heterocyclic volatile organic compounds: implications for wildfire smoke - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00065C [pubs.rsc.org]

- 10. agilent.com [agilent.com]

- 11. This compound [webbook.nist.gov]

Hydrolysis of 4-Methylphthalic Anhydride to 4-Methylphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of 4-methylphthalic anhydride (B1165640) to its corresponding dicarboxylic acid, 4-methylphthalic acid. This reaction is a fundamental transformation in organic synthesis, relevant to various fields, including polymer chemistry, pharmaceuticals, and the development of agrochemicals. While specific kinetic data for the hydrolysis of 4-methylphthalic anhydride is not extensively documented in publicly available literature, this guide leverages established principles of anhydride hydrolysis and draws parallels from the well-studied hydrolysis of phthalic anhydride.

Reaction Overview and Mechanism

The hydrolysis of this compound is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form the dicarboxylic acid, 4-methylphthalic acid. The reaction is generally spontaneous and can be catalyzed by both acids and bases.

The accepted mechanism involves the following steps:

-

Nucleophilic Attack: A water molecule attacks one of the electrophilic carbonyl carbons of the this compound.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to either the solvent or another water molecule.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-oxygen bond within the anhydride ring.

-

Protonation: The resulting carboxylate anion is protonated to yield the final product, 4-methylphthalic acid.

The reaction is typically exothermic.[1] The presence of the electron-donating methyl group on the aromatic ring may slightly decrease the electrophilicity of the carbonyl carbons compared to unsubstituted phthalic anhydride, potentially influencing the reaction rate.

Experimental Considerations and Protocols

General Laboratory Protocol

Objective: To hydrolyze this compound to 4-methylphthalic acid.

Materials:

-

This compound

-

Deionized water

-

Hydrochloric acid or Sodium hydroxide (B78521) (for pH adjustment, if desired)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware (beakers, flasks, condenser, separatory funnel, etc.)

-

Heating and stirring apparatus

-

pH meter or pH paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in deionized water. The insolubility of the anhydride in water at room temperature is a known characteristic.[2]

-

Heating: Gently heat the mixture to reflux with continuous stirring. The elevated temperature increases the solubility of the anhydride and accelerates the rate of hydrolysis.

-

Reaction Monitoring: The progress of the reaction can be monitored by the dissolution of the solid anhydride, as the resulting 4-methylphthalic acid is more soluble in hot water. For more precise monitoring, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.

-

Cooling and Crystallization: Once the reaction is complete (indicated by the disappearance of the starting material), allow the solution to cool slowly to room temperature, and then in an ice bath. 4-Methylphthalic acid should crystallize out of the solution as it is less soluble in cold water.

-

Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the product in a vacuum oven at a moderate temperature to remove residual water.

-

Purity Analysis: The purity of the obtained 4-methylphthalic acid can be assessed by measuring its melting point and using analytical techniques such as NMR spectroscopy or HPLC. The reported melting point for 4-methylphthalic acid is in the range of 146-148 °C.[3]

Quantitative Data

Specific quantitative data for the hydrolysis of this compound is scarce in the reviewed literature. However, data from the hydrolysis of the parent compound, phthalic anhydride, can provide valuable insights into the expected reaction kinetics.

Table 1: Kinetic Data for the Hydrolysis of Phthalic Anhydride (Analogous System)

| Parameter | Value | Conditions | Reference |

| Rate Constant (k) | Varies with pH | 25 °C | [4][5] |

| Base Catalysis | Observed with acetate, phosphate, N-methyl imidazole, DABCO, and carbonate | Aqueous solution | [4][5] |

| Brønsted β value | 0.46 | For base catalysis | [4][5] |

Note: The methyl group in this compound is expected to have a minor electronic effect on the hydrolysis rate compared to the unsubstituted phthalic anhydride.

Table 2: Physical Properties of 4-Methylphthalic Acid

| Property | Value | Reference |

| CAS Number | 4316-23-8 | [3] |

| Molecular Formula | C₉H₈O₄ | [6] |

| Molecular Weight | 180.16 g/mol | [6] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 146-148 °C | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Purity (typical) | >99.0% | [3] |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from this compound to 4-methylphthalic acid.

Caption: Hydrolysis of this compound to 4-methylphthalic acid.

Experimental Workflow

This diagram outlines the key steps in a typical laboratory procedure for the hydrolysis of this compound.

Caption: General experimental workflow for the hydrolysis process.

Conclusion

The hydrolysis of this compound to 4-methylphthalic acid is a straightforward and efficient chemical transformation. While specific kinetic data for this substituted anhydride is not as prevalent as for its parent compound, the principles and general conditions for the hydrolysis of phthalic anhydride serve as an excellent guide. This reaction is of significant interest to researchers and professionals in drug development and materials science due to the utility of 4-methylphthalic acid as a versatile chemical intermediate. Further studies focusing on the precise kinetics and optimization of this reaction would be a valuable addition to the scientific literature.

References

- 1. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 4316-23-8: 4-Methylphthalic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Core Differences Between 3-Methylphthalic and 4-Methylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the methyl group in methylphthalic anhydrides significantly influences their chemical behavior and physical properties, rendering them suitable for distinct applications in fields ranging from polymer chemistry to drug development. This technical guide provides a comprehensive comparison of 3-Methylphthalic anhydride (B1165640) and 4-Methylphthalic anhydride, focusing on their synthesis, physical and chemical properties, spectroscopic characteristics, and reactivity, with a particular emphasis on the regioselectivity of their reactions.

Structural and Physical Properties: A Tale of Two Isomers

3-Methylphthalic anhydride and this compound share the same molecular formula (C₉H₆O₃) and molecular weight (162.14 g/mol ). However, the placement of the methyl group on the benzene (B151609) ring—at position 3 (ortho to one carbonyl group) versus position 4 (meta to one and para to the other carbonyl group)—leads to notable differences in their physical properties. These distinctions are critical for handling, processing, and application design.

| Property | 3-Methylphthalic Anhydride | This compound |

| CAS Number | 4792-30-7[1] | 19438-61-0 |

| Appearance | White to light yellow crystalline solid[2] | White to off-white crystalline solid[3] |

| Melting Point | 118-121 °C[4] | 92.5-93.0 °C |

| Boiling Point | 315.6 °C[5] | 140-142 °C at 12 Torr |

| Solubility | Soluble in organic solvents like acetone (B3395972) and ethyl acetate; insoluble in water.[2] | Insoluble in water.[3] |

The lower melting point of this compound compared to its 3-methyl counterpart can be attributed to differences in crystal packing efficiency arising from their distinct molecular symmetries.

Synthesis and Manufacturing

The synthesis of both 3-Methylphthalic and this compound often involves a multi-step process, typically starting from a Diels-Alder reaction followed by an aromatization step.

General Synthesis Pathway:

Synthesis of 3-Methylphthalic Anhydride: A common route involves the Diels-Alder reaction of 2-methylfuran (B129897) with maleic anhydride to form an oxabicyclo adduct, which is then dehydrated and aromatized. Another approach starts with the reaction of trans-1,3-pentadiene with maleic anhydride to produce 3-methyltetrahydrophthalic anhydride, which is subsequently dehydrogenated.[6]

Synthesis of this compound: This isomer is frequently synthesized via the Diels-Alder reaction of isoprene (B109036) with maleic anhydride to yield 4-methyl-1,2,3,6-tetrahydrophthalic anhydride.[7][8] This intermediate is then dehydrogenated, often using bromine in the presence of an acid acceptor like dimethylformamide or pyridine, or with sulfur and a catalyst.[7][8]